molecular formula C14H15FN2O3 B13270720 Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13270720
M. Wt: 278.28 g/mol
InChI Key: GQPDXPZDSMSZBG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-fluorophenyl)acetate
  • Methyl 2-bromo-2-(4-fluorophenyl)acetate
  • 2,4-Disubstituted thiazoles

Uniqueness

Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the fluorophenyl group and the pyrazole ring enhances its potential as a versatile scaffold in drug design and materials science.

Biological Activity

Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H12FN2O3\text{C}_{13}\text{H}_{12}\text{F}\text{N}_2\text{O}_3

It features a pyrazolone core, which is known for its pharmacological versatility. The presence of the fluorophenyl group is crucial for enhancing biological activity through electronic effects and steric factors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative pathogens.

Minimum Inhibitory Concentration (MIC) Data

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75
Candida albicans1.00

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus, which is significant given the rising rates of antibiotic resistance.

The antimicrobial mechanism of this compound appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. The compound may also interfere with biofilm formation, as evidenced by studies showing reduced biofilm biomass in treated cultures of Staphylococcus epidermidis.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A recent study evaluated a series of pyrazole derivatives, including this compound. The findings indicated that this compound was among the most effective in inhibiting growth across various bacterial strains, with MIC values comparable to established antibiotics .
  • Biofilm Inhibition :
    Another research effort focused on the ability of this compound to inhibit biofilm formation in Staphylococcus aureus. Results showed a significant decrease in biofilm density at sub-MIC concentrations, suggesting potential applications in treating biofilm-associated infections .

Properties

Molecular Formula

C14H15FN2O3

Molecular Weight

278.28 g/mol

IUPAC Name

ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H15FN2O3/c1-3-20-13(18)8-10-9(2)16-17(14(10)19)12-7-5-4-6-11(12)15/h4-7,16H,3,8H2,1-2H3

InChI Key

GQPDXPZDSMSZBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=CC=CC=C2F)C

Origin of Product

United States

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